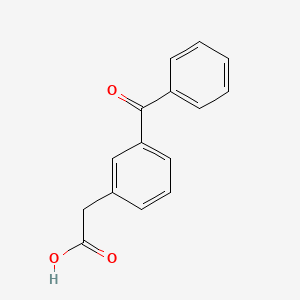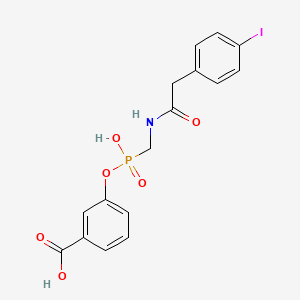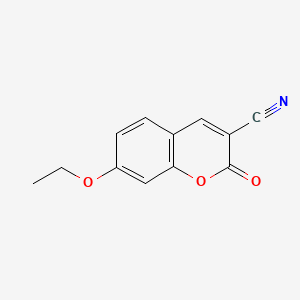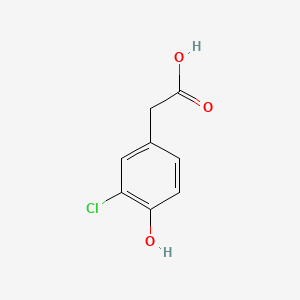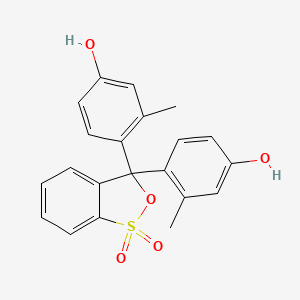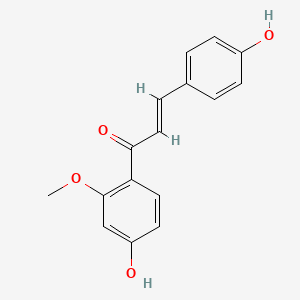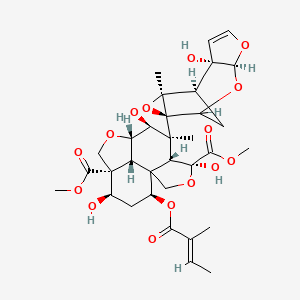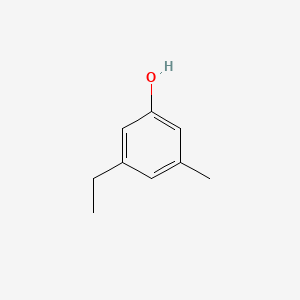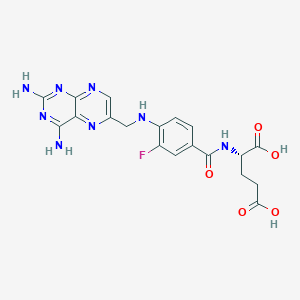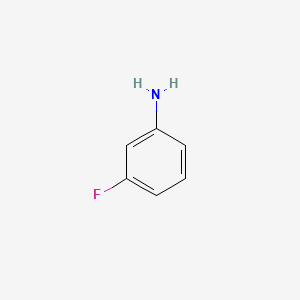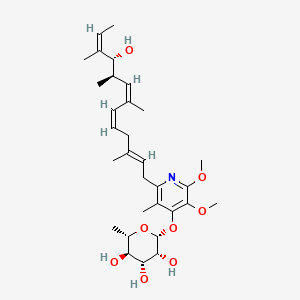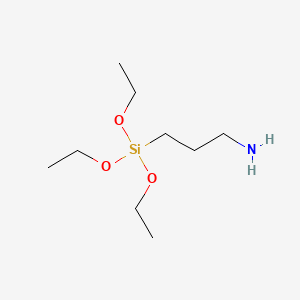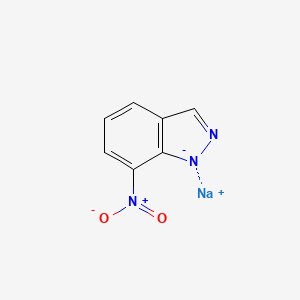
7-NiNa
Vue d'ensemble
Description
Le sel de sodium du 7-nitroindazole-1-ide, communément appelé 7-NINA, est un inhibiteur non sélectif de la synthase d’oxyde nitrique (NOS). Ce composé a fait l’objet de nombreuses études pour ses applications thérapeutiques potentielles, en particulier dans le domaine de la neuroprotection et de l’inflammation .
Applications De Recherche Scientifique
7-Nitroindazole-1-ide Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on nitric oxide synthase and its role in cellular signaling pathways.
Medicine: Investigated for its potential neuroprotective effects and its ability to modulate inflammatory responses.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
Le sel de sodium du 7-nitroindazole-1-ide exerce ses effets en inhibant la synthase d’oxyde nitrique, une enzyme responsable de la production d’oxyde nitrique. L’oxyde nitrique est une molécule de signalisation clé impliquée dans divers processus physiologiques, notamment la vasodilatation, la neurotransmission et la réponse immunitaire. En inhibant la synthase d’oxyde nitrique, le sel de sodium du 7-nitroindazole-1-ide peut moduler ces processus et fournir potentiellement des avantages thérapeutiques .
Composés similaires :
7-Nitroindazole : Un composé étroitement apparenté ayant des effets inhibiteurs similaires sur la synthase d’oxyde nitrique.
L-NAME (Nω-Nitro-L-arginine méthyl ester) : Un autre inhibiteur de la synthase d’oxyde nitrique ayant des propriétés structurales différentes.
Aminoguanidine : Un inhibiteur sélectif de la synthase d’oxyde nitrique inductible.
Unicité : Le sel de sodium du 7-nitroindazole-1-ide est unique en raison de son inhibition non sélective de la synthase d’oxyde nitrique, ce qui en fait un outil précieux pour étudier les effets globaux de l’inhibition de l’oxyde nitrique dans divers systèmes biologiques. Ses propriétés structurales permettent également des interactions spécifiques avec l’enzyme, fournissant des informations sur la fonction et la régulation de l’enzyme .
Analyse Biochimique
Biochemical Properties
7-Nitroindazole sodium salt interacts with neuronal nitric oxide synthase, inhibiting its function . This interaction is significant because nitric oxide synthase plays a crucial role in the production of nitric oxide, a compound that can diffuse through the plasma membrane into neighboring cells, allowing cell signaling . Therefore, 7-Nitroindazole sodium salt indirectly inhibits this signaling process .
Cellular Effects
The effects of 7-Nitroindazole sodium salt on cells are primarily related to its inhibition of nitric oxide synthase. By inhibiting this enzyme, 7-Nitroindazole sodium salt reduces the production of nitric oxide, a key signaling molecule, thereby influencing various cellular processes . For instance, it has been observed to affect the distribution of neuronal nitric oxide synthase in the cerebral cortex of hypoxic newborn piglets .
Molecular Mechanism
At the molecular level, 7-Nitroindazole sodium salt exerts its effects by binding to neuronal nitric oxide synthase and inhibiting its activity . This inhibition prevents the conversion of arginine to citrulline and nitric oxide, thereby reducing the amount of nitric oxide available for cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitroindazole sodium salt have been observed to change over time. For example, in a study on rats, it was found that the administration of 7-Nitroindazole sodium salt raised the threshold for electroconvulsions, with a partial recovery of erection seen in the low- and high-dose groups after 3 hours .
Dosage Effects in Animal Models
The effects of 7-Nitroindazole sodium salt vary with different dosages in animal models. In a study on rats, it was found that 7-Nitroindazole sodium salt administered intraperitoneally at doses ranging between 50–200 mg/kg raised the threshold for electroconvulsions .
Metabolic Pathways
The metabolic pathways that 7-Nitroindazole sodium salt is involved in are primarily related to its role as an inhibitor of nitric oxide synthase. By inhibiting this enzyme, 7-Nitroindazole sodium salt affects the conversion of arginine to citrulline and nitric oxide, a key step in the nitric oxide signaling pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du sel de sodium du 7-nitroindazole-1-ide implique généralement la nitration de l’indazole suivie de la formation du sel de sodium. Le processus de nitration peut être réalisé en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique. Le 7-nitroindazole résultant est ensuite traité avec de l’hydroxyde de sodium pour former le sel de sodium .
Méthodes de production industrielle : La production industrielle du sel de sodium du 7-nitroindazole-1-ide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et la capacité de production du processus .
Analyse Des Réactions Chimiques
Types de réactions : Le sel de sodium du 7-nitroindazole-1-ide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Le groupe nitro peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.
Réduction : Hydrogénation catalytique ou agents réducteurs chimiques tels que le borohydrure de sodium.
Substitution : Différents nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Dérivés aminés de l’indazole.
Réduction : Formes réduites du sel de sodium du 7-nitroindazole-1-ide.
Substitution : Dérivés d’indazole substitués.
4. Applications de la recherche scientifique
Le sel de sodium du 7-nitroindazole-1-ide a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Étudié pour ses effets sur la synthase d’oxyde nitrique et son rôle dans les voies de signalisation cellulaire.
Médecine : Investigué pour ses effets neuroprotecteurs potentiels et sa capacité à moduler les réponses inflammatoires.
Industrie : Utilisé dans le développement de nouveaux médicaments et comme outil dans la découverte de médicaments.
Comparaison Avec Des Composés Similaires
7-Nitroindazole: A closely related compound with similar inhibitory effects on nitric oxide synthase.
L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor with different structural properties.
Aminoguanidine: A selective inhibitor of inducible nitric oxide synthase.
Uniqueness: 7-Nitroindazole-1-ide Sodium Salt is unique due to its non-selective inhibition of nitric oxide synthase, making it a valuable tool for studying the overall effects of nitric oxide inhibition in various biological systems. Its structural properties also allow for specific interactions with the enzyme, providing insights into the enzyme’s function and regulation .
Propriétés
IUPAC Name |
sodium;7-nitroindazol-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C[N-]N=C2C(=C1)[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-NINA?
A: this compound acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing NO in neurons. [, , , , , ]
Q2: How does this compound's selectivity for nNOS compare to other NOS inhibitors?
A: Unlike non-selective NOS inhibitors like N(ω)-nitro-L-arginine methyl ester (L-NAME), this compound demonstrates a preferential inhibition of nNOS over other isoforms like endothelial NOS (eNOS). This selectivity makes it a valuable tool for dissecting the specific roles of nNOS in various physiological and pathological processes. [, , , ]
Q3: What are the downstream effects of nNOS inhibition by this compound?
A: Inhibiting nNOS with this compound leads to a decrease in NO production within neurons. This reduction in NO can influence a variety of physiological processes, including neurotransmission, vascular tone, inflammation, and response to stress. The specific effects observed depend on the experimental model and physiological system being studied. [, , , , , , , ]
Q4: Does this compound influence blood pressure regulation?
A: Research in rats suggests that central administration of this compound can attenuate the decrease in mean arterial pressure observed during recovery from restraint stress. This finding implies a role for neuronal NO in mediating the hypotensive response following stress. []
Q5: What is the impact of this compound on neurotransmitter release?
A: this compound has been shown to influence the release of various neurotransmitters. For instance, it attenuates the angiotensin II-mediated facilitation of norepinephrine release in the kidneys of mice, suggesting a role of neuronal NO in modulating sympathetic neurotransmission. [, ] Additionally, this compound increases dopamine efflux in the rat striatum, indicating a potential inhibitory influence of neuronal NO on dopamine release. [, ]
Q6: Can this compound impact inflammatory responses?
A: Studies demonstrate that intra-articular injection of this compound can reverse heat hyperalgesia in a rat model of acute arthritis. This finding suggests that neuronal NO contributes to the development of peripheral sensitization and pain associated with joint inflammation. []
Q7: How does this compound interact with the glutamatergic system?
A: Research indicates that this compound can block the induction of long-term depression (LTD) in the corticostriatal pathway, a form of synaptic plasticity dependent on the NO/cGMP pathway. This suggests that neuronal NO plays a crucial role in mediating LTD at these synapses. []
Q8: Does this compound affect neuronal survival under hypoxic conditions?
A: Studies using neonatal rat retinas suggest that this compound can protect retinal ganglion cells from hypoxia-induced apoptosis. This protective effect is attributed to the inhibition of nNOS and subsequent reduction in NO production, highlighting a potential neuroprotective role for this compound under hypoxic conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


